
3,3'-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two aromatic rings, each substituted with hydroxyl and nitro groups, and connected via a sulfinyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the nitration of 6-hydroxybenzoic acid to introduce nitro groups, followed by sulfoxidation to form the sulfinyl linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their function. The sulfinyl linkage can modulate the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid): Similar structure but with a sulfonyl linkage instead of a sulfinyl linkage.
6-Hydroxy-5-nitrobenzoic acid: Lacks the sulfinyl linkage and has only one aromatic ring.
5-Nitrosalicylic acid: Contains a nitro group and a hydroxyl group on a single aromatic ring.
Uniqueness
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) is unique due to its dual aromatic rings connected by a sulfinyl linkage, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
62919-41-9 |
|---|---|
Formule moléculaire |
C14H8N2O11S |
Poids moléculaire |
412.29 g/mol |
Nom IUPAC |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfinyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O11S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)28(27)6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
Clé InChI |
WBAWLLQZNQVNJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


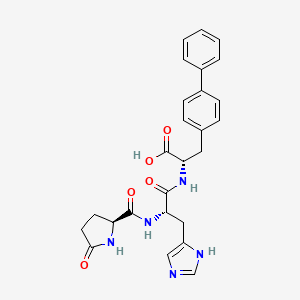
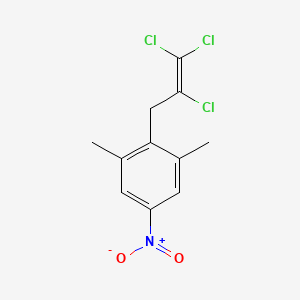

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

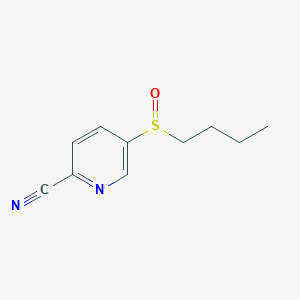
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
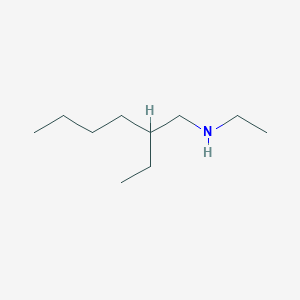

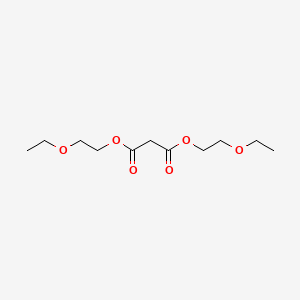
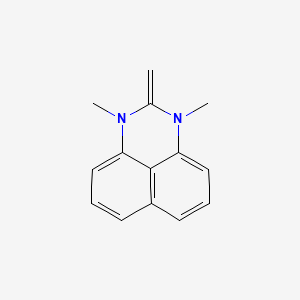
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
